molecular formula C7H8BBrO3 B1293152 2-Bromo-5-methoxyphenylboronic acid CAS No. 89694-44-0

2-Bromo-5-methoxyphenylboronic acid

Cat. No.: B1293152
CAS No.: 89694-44-0
M. Wt: 230.85 g/mol
InChI Key: BJQKEDXKQVNQPR-UHFFFAOYSA-N
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Description

2-Bromo-5-methoxyphenylboronic acid is an organoboron compound with the molecular formula C7H8BBrO3. It is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its ability to form carbon-carbon bonds, making it a valuable reagent in the synthesis of various organic molecules .

Mechanism of Action

Target of Action

The primary target of 2-Bromo-5-methoxyphenylboronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process, which is widely applied in organic synthesis .

Mode of Action

In the Suzuki-Miyaura cross-coupling reaction, this compound interacts with its targets through two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is the primary biochemical pathway affected by this compound . This reaction allows for the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis. The downstream effects of this pathway include the synthesis of various organic compounds .

Pharmacokinetics

It’s known that the compound has a molecular weight of 23085200, a density of 161g/cm3, and a boiling point of 3766ºC at 760 mmHg . These properties may influence its bioavailability.

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction is known to be exceptionally mild and functional group tolerant . Therefore, the reaction conditions can significantly impact the efficacy and stability of the compound.

Biochemical Analysis

Biochemical Properties

2-Bromo-5-methoxyphenylboronic acid plays a crucial role in biochemical reactions, particularly in the formation of carbon-carbon bonds. It interacts with various enzymes and proteins, facilitating the transfer of boron-containing groups to organic molecules. This compound is known to participate in Suzuki-Miyaura cross-coupling reactions, where it acts as a reactant to form complex organic structures . The interactions between this compound and biomolecules are primarily based on its ability to form stable boron-oxygen bonds, which are essential for its reactivity in biochemical processes.

Cellular Effects

The effects of this compound on cellular processes are significant. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the activity of specific enzymes involved in metabolic pathways, leading to alterations in cellular metabolism . Additionally, this compound has been observed to impact cell signaling pathways, potentially affecting cell growth and differentiation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, including enzymes and proteins, leading to enzyme inhibition or activation . The compound’s ability to form boron-oxygen bonds allows it to interact with active sites of enzymes, thereby modulating their activity. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, ultimately affecting cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may affect cellular processes . Long-term exposure to this compound in in vitro or in vivo studies has demonstrated potential alterations in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular processes, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a specific dosage range results in optimal cellular function, beyond which toxicity may occur. It is essential to determine the appropriate dosage to minimize adverse effects and maximize the compound’s therapeutic potential.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism . The compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. Its interactions with specific enzymes can modulate their activity, influencing the overall metabolic pathways within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within specific cellular compartments can influence its activity and function, affecting cellular processes.

Subcellular Localization

The subcellular localization of this compound plays a vital role in its activity. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within subcellular structures can affect its interactions with biomolecules and its overall function in cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-Bromo-5-methoxyphenylboronic acid typically involves the bromination of 5-methoxyphenylboronic acid. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes with stringent quality control measures. The use of automated reactors and continuous flow systems helps in achieving high yields and purity levels .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-methoxyphenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

2-Bromo-5-methoxyphenylboronic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of reactivity and stability, making it a versatile reagent in organic synthesis.

Properties

IUPAC Name

(2-bromo-5-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BBrO3/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJQKEDXKQVNQPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)OC)Br)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BBrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70649526
Record name (2-Bromo-5-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89694-44-0
Record name (2-Bromo-5-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-5-methoxybenzeneboronic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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